4-((2-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one - 898444-10-5

4-((2-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Catalog Number: EVT-3116057
CAS Number: 898444-10-5
Molecular Formula: C15H16N2OS
Molecular Weight: 272.37
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Thioxo-6,7-dihydro-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-ones

Compound Description: This class of compounds serves as the central scaffold for developing novel antiangiogenic agents in the study described in . Researchers synthesized a series of thioethers derived from 6-thioxo-6,7-dihydro-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-ones and evaluated their antiproliferative and antiangiogenic activities.

Relevance: These compounds share the core pyrimidine ring structure with 4-((2-Methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one and highlight the potential of modifying the pyrimidine scaffold for developing compounds with antiangiogenic properties.

3-Phenyl-2-(pyrrolidin-1-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[5,4-d]pyrimidin-4(3H)-one

Compound Description: This compound is a fused thienopyrimidinone derivative synthesized and structurally characterized using X-ray crystallography in one of the studies.

Relevance: The compound shares the cyclopenta[d]pyrimidinone core structure with 4-((2-Methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one. The study highlights the possibility of incorporating different substituents and fused ring systems on the cyclopenta[d]pyrimidinone scaffold.

(R)-N-(1-Phenylethyl)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine

Compound Description: This enantiomeric compound and its (S)- counterpart are 2-trifluoromethylthieno[2,3-d]pyrimidin-4-amine derivatives synthesized and structurally elucidated using X-ray crystallography. Preliminary biological assays revealed the (R)-enantiomer exhibited higher antitumor activity against MCF-7 cells compared to gefitinib.

Relevance: The compound shares the cyclopenta[d]pyrimidin scaffold with 4-((2-Methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one. The study demonstrates the potential of incorporating a trifluoromethyl group and chiral substituents on the cyclopenta[d]pyrimidin scaffold for developing anticancer agents.

(R)-4-(5-Methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine

Compound Description: This compound is a key intermediate in the synthesis of Ipatasertib [(S)-2-(4-chlorophenyl)-1-(4-((5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-yl)-3-(isopropylamino)propan-1-one], an AKT inhibitor. The study describes novel processes for preparing and purifying salts of hydroxylated cyclopentapyrimidine compounds, including the monohydrochloride salt of Ipatasertib. [, ]

Relevance: This compound shares the core cyclopenta[d]pyrimidin scaffold with 4-((2-Methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one and demonstrates the significance of cyclopenta[d]pyrimidines as valuable building blocks for synthesizing therapeutically relevant molecules, particularly AKT inhibitors for cancer treatment. [, ]

(S)-2-(4-Chlorophenyl)-1-(4-((5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl)-3-(isopropylamino)propan-1-one monohydrochloride

Compound Description: This compound, known as Ipatasertib, is an AKT inhibitor. The studies describe its amorphous form and a novel process for its preparation and purification. Ipatasertib is investigated for treating diseases like cancer. [, ]

Relevance: This compound shares the core cyclopenta[d]pyrimidin scaffold with 4-((2-Methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one and highlights the therapeutic potential of cyclopenta[d]pyrimidines, particularly as AKT inhibitors for cancer treatment. [, ]

5-Amino-oxazoles

Compound Description: This class of compounds, specifically those with electron-withdrawing groups at the 4th position, are described as versatile intermediates in the synthesis of various functionalized heterocycles. Their reactivity stems from the presence of two masked amide fragments within their structure, enabling them to undergo recyclization reactions.

Relevance: While not directly containing the cyclopenta[d]pyrimidinone core, the discussion on 5-amino-oxazoles' diverse reactivity profiles and their ability to generate various heterocycles underscores the potential for exploring similar synthetic strategies with 4-((2-Methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one to create a library of novel compounds.

7-Amino-2,3-dihydro-3-hydroxymethyl-5H-thiazolo[3,2-a]pyrimidin-5-one and 8-Amino-3,4-dihydro-3-hydroxy-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one

Compound Description: These compounds are products of cyclization reactions involving 1,3-dibromopropan-2-ol, 2,3-dibromopropan-1-ol, 1-bromomethyloxirane, and 6-amino-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone. The study explores the reaction mechanism, proposing that the cyclizing agents are converted into oxirane derivatives during the process.

Relevance: While not directly structurally analogous to 4-((2-Methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one, the reaction mechanisms and the resulting fused heterocyclic systems emphasize the potential for exploring alternative synthetic routes for modifying and expanding the chemical diversity of cyclopenta[d]pyrimidinone derivatives.

4-Aminoantipyrine-Based Heterocycles

Compound Description: This study utilizes 4-aminoantipyrine as a key intermediate to synthesize various pyrazolone derivatives with potential anti-breast cancer activity. The researchers synthesized a series of compounds, including those with pyrimidine, sulfonyl, and hydrazone moieties. They evaluated the compounds' anticancer activity against the MCF7 human breast cancer cell line.

Relevance: While not directly containing the cyclopenta[d]pyrimidinone core, the incorporation of a pyrimidine ring in some of the synthesized compounds highlights the potential of combining pyrimidine and pyrazolone moieties for developing bioactive molecules. This approach could be explored for modifying 4-((2-Methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one to generate novel compounds with potential therapeutic applications.

7-(3,5-Dimethylphenyl)-6,7-dihydro-5H-cyclopenta[e][1,3]oxazine-2,4-dione and 1-Benzyl-5-methyl-7-phenyl-2-thioxo-1,2,3,5,6,7- hexahydrocyclopentapyrimidin-4-one

Compound Description: These compounds are key intermediates in the synthesis of conformationally restricted analogues of emivirine, an anti-HIV drug. The study explores different synthetic pathways to generate these annelated emivirine analogues.

Relevance: While not directly structurally similar to 4-((2-Methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one, the exploration of diverse synthetic routes and modifications on the cyclopentapyrimidine scaffold in this study provides valuable insights for potentially generating novel analogues of 4-((2-Methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one with distinct biological activities.

5-Benzylidenebarbituric and 5-Benzylidene-2-thiobarbituric Acids

Compound Description: These compounds are synthesized through the reaction of barbituric acid or 2-thiobarbituric acid with various benzaldehydes. The study investigates the reaction conditions and mechanisms leading to different product types, including 5-benzylidene(thio)barbituric acids, symmetric Michael adducts, and 5-phenyl-1H-pyrano[2,3-d]pyrimidine-2,4(3H,5H)-diones and their 2-thioxo counterparts.

Relevance: While not directly structurally related to 4-((2-Methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one, the study's focus on pyrimidine-based compounds and their reactivity highlights the potential of exploring similar chemical transformations with 4-((2-Methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one for generating diverse derivatives.

(S)-7-(4-Fluorophenyl)-N2-(3-methoxy-4-(3-methyl-1H-1,2,4-triazol-1-yl)phenyl)-N4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine (BMS-932481) and (S,Z)-17-(4-Chloro-2-fluorophenyl)-34-(3-methyl-1H-1,2,4-triazol-1-yl)-16,17-dihydro-15H-4-oxa-2,9-diaza-1(2,4)-cyclopenta[d]pyrimidina-3(1,3)-benzenacyclononaphan-6-ene (BMS-986133)

Compound Description: These compounds are novel γ-secretase modulators (GSMs) that selectively reduce amyloid-β peptide (Aβ) production, specifically Aβ1-42, while increasing shorter Aβ peptides. The study investigates their pharmacological activity in various preclinical species and human subjects.

Relevance: Both compounds share the cyclopenta[d]pyrimidin core with 4-((2-Methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one. This study highlights the successful translation of pharmacological activity of cyclopenta[d]pyrimidin-based compounds from preclinical models to humans, emphasizing the therapeutic potential of this scaffold for treating diseases like Alzheimer's disease.

N-Piperidinyl-[8-chloro-1-(2,4-dichlorophenyl)1,4,5,6-tetrahydrobenzo [, ]cyclohepta[1,2-c]pyrazole-3-carboxamide] (NESS 0327)

Compound Description: This compound is a novel cannabinoid antagonist with high selectivity for the cannabinoid CB1 receptor. The study details its synthesis, characterization, and evaluation of its binding affinity for cannabinoid receptors. The research demonstrates NESS 0327's potential as a therapeutic agent for treating diseases related to cannabinoid system dysfunction.

Relevance: While not directly structurally similar to 4-((2-Methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one, this study emphasizes the importance of exploring novel heterocyclic scaffolds, such as the one present in NESS 0327, for developing new therapeutic agents. This finding encourages further investigation of the cyclopenta[d]pyrimidinone scaffold for potential applications beyond its current use.

Properties

CAS Number

898444-10-5

Product Name

4-((2-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

IUPAC Name

4-[(2-methylphenyl)methylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one

Molecular Formula

C15H16N2OS

Molecular Weight

272.37

InChI

InChI=1S/C15H16N2OS/c1-10-5-2-3-6-11(10)9-19-14-12-7-4-8-13(12)16-15(18)17-14/h2-3,5-6H,4,7-9H2,1H3,(H,16,17,18)

InChI Key

JJSBLUVVHDZSOO-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CSC2=NC(=O)NC3=C2CCC3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.